molecular formula C23H20ClN3O2S2 B2620753 N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291857-50-5

N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2620753
CAS RN: 1291857-50-5
M. Wt: 470
InChI Key: ZOPVJAREJYFFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Enzymes

N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues exhibit potent inhibitory activity against two key enzymes: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for cancer therapy. The compound has been shown to be the most potent dual inhibitor of both human TS and DHFR known to date, highlighting its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).

Antitumor Activity

Research into derivatives of thieno[3,2-d]pyrimidine has shown significant antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests that compounds based on this scaffold, including the specific acetamide derivative , could serve as potent anticancer agents, offering a basis for the development of new therapeutic strategies (Hafez & El-Gazzar, 2017).

Structural Analysis for Drug Design

Crystallographic studies on related thieno[3,2-d]pyrimidine derivatives have provided insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the structural basis of the compound's biological activity and for guiding the design of new drugs with improved efficacy and specificity. The analysis of hydrogen bonding patterns and conformational preferences contributes to a deeper understanding of how these compounds interact with their biological targets (Subasri et al., 2016).

Antimicrobial and Antifungal Activities

Compounds featuring the thieno[3,2-d]pyrimidine core, including variations of the specific acetamide derivative, have demonstrated potent antimicrobial and antifungal activities. This indicates their potential as lead compounds for the development of new antimicrobial agents, which could address the growing concern of antibiotic resistance. The broad-spectrum activity against various pathogens underscores the versatility and therapeutic potential of these molecules (Nunna et al., 2014).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-5-4-6-19(15(13)3)27-22(29)21-17(9-10-30-21)26-23(27)31-12-20(28)25-18-11-16(24)8-7-14(18)2/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPVJAREJYFFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.